molecular formula C16H19FN4 B2507727 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2415621-54-2

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B2507727
CAS No.: 2415621-54-2
M. Wt: 286.354
InChI Key: WQMQXXLIGFMIOY-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a piperazine moiety bearing a 4-fluorophenylmethyl group and at position 4 with a methyl group. This structure combines aromatic and aliphatic components, with the pyrimidine ring providing a planar scaffold and the piperazine-fluorophenyl group introducing conformational flexibility and lipophilicity. Such structural attributes are common in central nervous system (CNS) targeting agents, where fluorinated aromatic groups enhance blood-brain barrier permeability and receptor binding .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a pre-functionalized pyrimidine intermediate and a 4-[(4-fluorophenyl)methyl]piperazine derivative.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-2-4-15(17)5-3-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQXXLIGFMIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methylpyrimidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biological pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / Core Structure Substituents at Key Positions Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound : Pyrimidine - Position 2: 4-[(4-Fluorophenyl)methyl]piperazine
- Position 4: Methyl
~316.4 (estimated) Simpler pyrimidine core; no fused rings N/A
C4 () : Quinoline-carbonyl - Quinoline-4-carbonyl linked to piperazine
- 4-Fluorophenyl at quinoline position 2
~450-500 (estimated) Quinoline core; carbonyl linker increases rigidity
: Thieno[2,3-d]pyrimidine - Piperazine at position 4
- 4-Fluorophenyl and methyl groups on fused thienopyrimidine
~480-500 (estimated) Fused thiophene-pyrimidine system; higher lipophilicity
: 2-Aminopyrimidine - Piperidin-1-yl-propoxyphenyl or 4-methylpiperazine at position 4
- Lipophilic substituents
~350-400 (estimated) Aminopyrimidine core; flexible side chains

Key Observations :

  • The 4-methyl group on the pyrimidine may enhance steric shielding compared to electron-withdrawing groups (e.g., Cl, CF₃ in ), affecting solubility and reactivity .

Key Observations :

  • The target compound’s synthesis may resemble ’s approach, substituting sulfonyl chlorides with a benzylated piperazine intermediate.
  • Crystallization in ethyl acetate () is a common purification step for piperazine derivatives, suggesting applicability to the target compound .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound LogP (Estimated) Solubility (mg/mL) Reported Activity Reference
Target Compound ~2.5-3.0 Moderate (DMSO) Hypothesized CNS activity (fluorophenyl moiety)
C4 () ~3.5-4.0 Low (aqueous) Anticancer (quinoline-based kinase inhibition)
Derivatives ~2.0-3.5 High (PBS) Serotonin/dopamine receptor modulation
Compound ~4.0-4.5 Very low Not reported; structural similarity to antipsychotics

Key Observations :

  • The 4-fluorophenyl group in the target compound likely improves CNS penetration compared to non-fluorinated analogs (e.g., ’s methylpiperazine derivatives) .
  • Lower molecular weight (~316 vs. ~450-500 in ) may enhance oral bioavailability .

Biological Activity

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a 4-methylpyrimidine ring, with a 4-fluorobenzyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds, including 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine, exhibit promising anticancer properties. For instance, one study highlighted that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM for some derivatives . The mechanism of action appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (μM)Mechanism
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidinePARP118Inhibition of DNA repair
OlaparibPARP157.3Inhibition of DNA repair
Compound 5ePARP118Inhibition of PARP1 activity

Neuropharmacological Effects

The piperazine ring in this compound is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Research has shown that similar compounds can selectively bind to dopamine transporters, indicating potential applications in treating neurological disorders .

Table 2: Neuropharmacological Activity of Piperazine Derivatives

CompoundTarget ReceptorBinding Affinity (nM)Notes
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidineDA TransporterTBDPotential for treating ADHD
GBR 12909DA Transporter<10Highly selective

The biological activity of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is primarily attributed to its ability to interact with specific molecular targets. The binding affinity to PARP enzymes suggests a role in disrupting cancer cell proliferation by impairing their DNA repair capabilities. Additionally, its interaction with neurotransmitter receptors may provide insights into its effects on mood and behavior.

Case Studies

In a notable case study, researchers synthesized a series of piperazine derivatives and evaluated their biological activity against various cancer cell lines. Among these, several compounds demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

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